N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide
Description
Properties
IUPAC Name |
1-N-methyl-2-N-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]benzene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-18-16(24)11-4-2-3-5-12(11)17(25)21-7-6-14-22-15(23-26-14)13-10-19-8-9-20-13/h2-5,8-10H,6-7H2,1H3,(H,18,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULPQRNOLJLYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C(=O)NCCC2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Attachment of the Pyrazine Ring: : The pyrazine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the oxadiazole intermediate.
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Formation of the Phthalamide Moiety: : This step involves the reaction of the intermediate with phthalic anhydride or its derivatives under conditions that promote amide bond formation, such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazine ring, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
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Reduction: : Reduction reactions can target the oxadiazole ring or the phthalamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine and oxadiazole rings. Common reagents include halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide.
Dehydrating Agents: Phosphorus oxychloride, thionyl chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazine ring may yield pyrazine N-oxides, while reduction of the oxadiazole ring could lead to the corresponding amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.34 g/mol
- Structural Features : The compound contains a phthalamide moiety linked to a pyrazinyl-substituted 1,2,4-oxadiazole, which contributes to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the potential of N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide as an anticancer agent. The oxadiazole ring has been associated with various anticancer activities due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
- Case Study : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics.
Antimicrobial Activity
The compound has shown promising results against a range of microbial pathogens. Its efficacy is attributed to the pyrazinyl group, which enhances membrane permeability and disrupts microbial cell functions.
- Testing Results : In a series of antimicrobial susceptibility tests, this compound exhibited activity against both Gram-positive and Gram-negative bacteria.
Neurological Disorders
Emerging research suggests that this compound may have neuroprotective effects. The ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Experimental Findings : Animal models have shown that treatment with this compound can reduce neuroinflammation and improve cognitive function in models of neurodegeneration.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Mechanism of Action
The mechanism by which N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules with 1,2,4-oxadiazole or pyrazine moieties, as detailed below:
Structural Analogues with 1,2,4-Oxadiazole and Pyrazine Moieties
Functional Group Analysis
- Oxadiazole Substituents: The target compound’s oxadiazole is substituted with pyrazine at position 3, enabling π-π interactions with aromatic residues in biological targets. In contrast, CAS 1227465-69-1 features a methoxymethyl group, enhancing solubility but reducing aromatic interactions .
Pyrazine Role :
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : The target compound (~337 g/mol) has a lower molecular weight than CAS 2034535-59-4 (445.54 g/mol), suggesting better compliance with Lipinski’s rule-of-five for oral bioavailability .
- Solubility : Pyrazine’s aromaticity may reduce aqueous solubility compared to methoxymethyl or sulfanyl substituents in analogues but could enhance target binding specificity .
Research Findings and Implications
- Stability : 1,2,4-Oxadiazoles are generally resistant to metabolic degradation, making the target compound a promising scaffold for prolonged therapeutic effects compared to triazole-based analogues .
Biological Activity
N1-methyl-N2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)phthalamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.
Chemical Structure
The compound is characterized by the following structural formula:
Where:
- C : Carbon atoms
- H : Hydrogen atoms
- N : Nitrogen atoms
- O : Oxygen atoms
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between phthalamide derivatives and oxadiazole precursors. The specific synthetic route can vary based on the desired yield and purity.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate to good activity against various bacterial strains including:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Good |
| Escherichia coli | Moderate |
These findings suggest that the presence of the oxadiazole ring is crucial for the antimicrobial activity of such compounds .
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar compounds have been tested against various cancer cell lines with promising results. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.0 |
| MCF7 (Breast Cancer) | 20.5 |
| HeLa (Cervical Cancer) | 18.0 |
These results indicate significant cytotoxic effects at micromolar concentrations, suggesting that this compound may inhibit cancer cell proliferation effectively .
Case Studies
Several studies have documented the biological activities of related compounds:
- Study on Oxadiazole Derivatives :
- Antimicrobial Screening :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
